Cas no 31570-97-5 (5-Hydroxyquinolin-2(1H)-one)

5-Hydroxyquinolin-2(1H)-one structure
5-Hydroxyquinolin-2(1H)-one structure
商品名:5-Hydroxyquinolin-2(1H)-one
CAS番号:31570-97-5
MF:C9H7NO2
メガワット:161.15738
MDL:MFCD02181132
CID:321724
PubChem ID:5382213

5-Hydroxyquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 5-Hydroxyquinolin-2(1H)-one
    • (2(1H)-Quinolinone,5-hydroxy-)
    • 2(1H)-Quinolinone,5-hydroxy-
    • 5-hydroxy-1H-quinolin-2-one
    • 5-Hydroxy-2(1H)-quinilinone
    • 5-HYDROXY-2(1H)-QUINOLINONE
    • 5-hydroxy-2-quinolone
    • 5-Hydroxycarbostyril
    • hydroxyquinolinone
    • NSC 134652
    • DA-0923
    • 5-Hydroxy-quinolin-2(1H)-one
    • DTXSID40419213
    • CHEBI:48995
    • Q27121429
    • 2(1H)-Quinolinone, 5-hydroxy-
    • NSC134652
    • 5-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE
    • Z1198306810
    • quinoline-2,5-diol
    • MB02360
    • SCHEMBL3874061
    • XOXGLLQTNQBDKL-UHFFFAOYSA-N
    • 5-hydroxyquinolone
    • CS-W004487
    • FT-0670096
    • SY110039
    • AKOS005072168
    • EN300-170399
    • J-517622
    • MFCD02181132
    • 5-oxidanyl-1H-quinolin-2-one
    • 31570-97-5
    • AM807161
    • BCP24371
    • NSC-134652
    • A820913
    • DA-06973
    • DTXCID70370060
    • 5-Hydroxy-2(1H)-quinolone; 5-Hydroxycarbostyril; 5-Hydroxyquinolin-2(1H)-one; NSC 134652
    • MDL: MFCD02181132
    • インチ: InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12)
    • InChIKey: XOXGLLQTNQBDKL-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC2=C(C(O)=CC=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 161.047678g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 161.047678g/mol
  • 単一同位体質量: 161.047678g/mol
  • 水素結合トポロジー分子極性表面積: 49.3Ų
  • 重原子数: 12
  • 複雑さ: 225
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.337±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: >300°C
  • ふってん: 402.4°C at 760 mmHg
  • フラッシュポイント: 197.2°C
  • 屈折率: 1.639
  • ようかいど: 微溶性(2.4 g/l)(25ºC)、
  • PSA: 53.09000
  • LogP: 1.23370

5-Hydroxyquinolin-2(1H)-one セキュリティ情報

5-Hydroxyquinolin-2(1H)-one 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

5-Hydroxyquinolin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1196819-1g
5-Hydroxyquinolin-2(1H)-one
31570-97-5 95%
1g
$450 2023-09-01
Chemenu
CM124920-1g
5-hydroxyquinolin-2(1H)-one
31570-97-5 97%
1g
$290 2023-02-16
Enamine
EN300-170399-0.5g
5-hydroxy-1,2-dihydroquinolin-2-one
31570-97-5 95.0%
0.5g
$36.0 2025-03-21
Enamine
EN300-170399-0.25g
5-hydroxy-1,2-dihydroquinolin-2-one
31570-97-5 95.0%
0.25g
$23.0 2025-03-21
Enamine
EN300-170399-10.0g
5-hydroxy-1,2-dihydroquinolin-2-one
31570-97-5 95.0%
10.0g
$370.0 2025-03-21
Chemenu
CM124920-10g
5-hydroxyquinolin-2(1H)-one
31570-97-5 97%
10g
$1421 2021-08-05
TRC
H953325-250 mg
5-Hydroxyquinolin-2(1H)-one
31570-97-5
250MG
170.00 2021-08-04
TRC
H953325-5g
5-Hydroxyquinolin-2(1H)-one
31570-97-5
5g
$1212.00 2023-05-18
Chemenu
CM124920-1g
5-hydroxyquinolin-2(1H)-one
31570-97-5 97%
1g
$281 2021-08-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H192683-10g
5-Hydroxyquinolin-2(1H)-one
31570-97-5 97%
10g
¥10170.90 2023-09-02

5-Hydroxyquinolin-2(1H)-one 合成方法

5-Hydroxyquinolin-2(1H)-oneに関する追加情報

Introduction to 5-Hydroxyquinolin-2(1H)-one (CAS No. 31570-97-5)

5-Hydroxyquinolin-2(1H)-one, chemically designated as 2-hydroxy-1H-quinolin-4-one, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 31570-97-5, belongs to the quinoline derivatives family, which is renowned for its broad spectrum of biological activities. The structural motif of 5-Hydroxyquinolin-2(1H)-one consists of a benzene ring fused to a pyridine ring, with hydroxyl substituents at the 2-position and 5-position, respectively. This arrangement imparts distinct chemical and pharmacological properties that make it a valuable scaffold for drug discovery and development.

The significance of 5-Hydroxyquinolin-2(1H)-one in modern medicinal chemistry stems from its versatile reactivity and the potential it holds for modulating various biological pathways. Over the past decade, researchers have increasingly recognized the therapeutic potential of quinoline derivatives, particularly those with hydroxyl functional groups. These compounds have been explored for their antimicrobial, anti-inflammatory, anticancer, and anti-viral properties. The presence of the hydroxyl group at the 5-position enhances the compound's ability to interact with biological targets, making it an attractive candidate for further pharmacological investigation.

Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel derivatives of 5-Hydroxyquinolin-2(1H)-one with enhanced pharmacological profiles. For instance, studies have demonstrated that modifications at the 3-position or 7-position of the quinoline core can significantly alter the compound's bioavailability and target specificity. These findings have opened up new avenues for designing more effective therapeutic agents based on the 5-Hydroxyquinolin-2(1H)-one scaffold.

One particularly intriguing aspect of 5-Hydroxyquinolin-2(1H)-one is its potential role in modulating enzyme activity. Several studies have highlighted its ability to inhibit kinases and other enzymes involved in cancer progression. The hydroxyl groups in 5-Hydroxyquinolin-2(1H)-one allow for hydrogen bonding interactions with key residues in enzyme active sites, thereby disrupting normal catalytic activity. This mechanism has been exploited in the development of kinase inhibitors that show promise in preclinical trials.

The synthesis of 5-Hydroxyquinolin-2(1H)-one can be achieved through multiple pathways, including cyclization reactions involving appropriately substituted phenols and carbonyl compounds. Modern synthetic methodologies often employ transition metal-catalyzed reactions to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce diverse functional groups at strategic positions within the quinoline ring system. These synthetic approaches not only improve accessibility to 5-Hydroxyquinolin-2(1H)-one but also enable the rapid generation of libraries of derivatives for screening purposes.

In addition to its kinase inhibitory activity, 5-Hydroxyquinolin-2(1H)-one has shown promise in treating inflammatory diseases. Research indicates that this compound can modulate inflammatory pathways by interacting with transcription factors and cytokine receptors. By inhibiting key pro-inflammatory mediators, 5-Hydroxyquinolin-2(1H)-one may offer a therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated its efficacy in animal models, paving the way for further clinical investigations.

The pharmacokinetic properties of 5-Hydroxyquinolin-2(1H)-one are also subjects of intense study. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Advances in metabolomics have allowed researchers to identify key metabolic pathways involved in the biotransformation of 5-Hydroxyquinolin-2(1H)-one, providing insights into how structural modifications can influence its bioavailability and duration of action.

Recent research has also explored the role of 5-Hydroxyquinolin-2(1H)-one in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies suggest that quinoline derivatives can cross the blood-brain barrier and exert neuroprotective effects by scavenging reactive oxygen species and inhibiting protease activity. The hydroxyl groups in 5-Hydroxyquinolin-2(1H)-one contribute to its ability to interact with biomolecules involved in neuroinflammation and oxidative stress.

The future prospects for 5-Hydroxyquinolin-2(1H)-one are promising, with ongoing research focusing on expanding its therapeutic applications and understanding its mechanistic basis. Innovations in drug delivery systems may further enhance the efficacy of this compound by improving its solubility and targeting specificity. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:31570-97-5)5-Hydroxyquinolin-2(1H)-one
A820913
清らかである:99%
はかる:5g
価格 ($):356.0